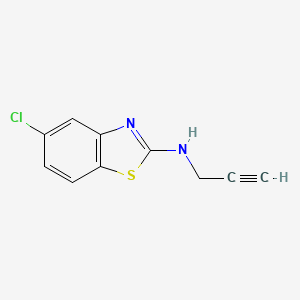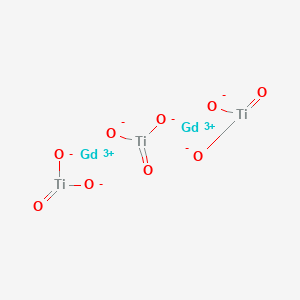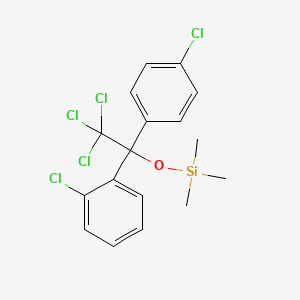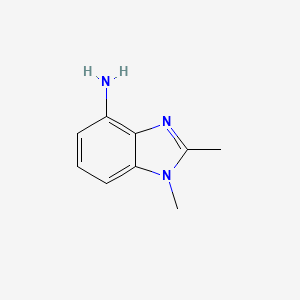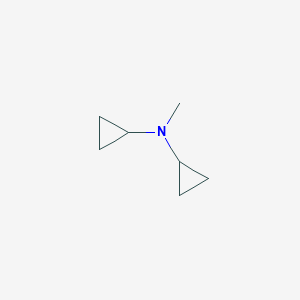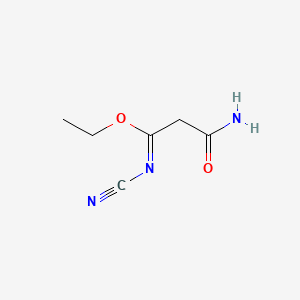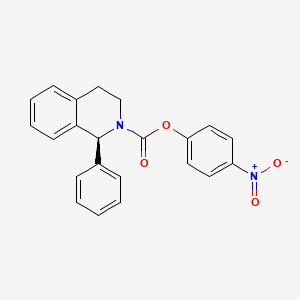
(4E,9E)-5,9-dimethyl-1-oxacycloundeca-4,9-dien-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-suspensolide involves several key steps, including the addition of metallometallic reagents to allenes and alkynes to control regio- and stereoselection . The process includes:
Stannylzincation: of a protected alkynyl alcohol to produce a trisubstituted alkene moiety and an allylic alcohol.
Methylalumination: of an additional alkyne to generate the second alkene.
Alanate opening: of ethylene oxide to produce the required homoallylic alcohol.
These synthons are then coupled using higher-order cuprate chemistry. The final carboxylic acid residue is produced via oxidation of the homoallylic alcohol to an aldehyde, and subsequently to the acid .
Industrial Production Methods
The use of metallometallic reagents and cuprate chemistry is common in industrial organic synthesis, allowing for the efficient production of complex molecules like suspensolide .
化学反応の分析
Types of Reactions
Suspensolide undergoes various chemical reactions, including:
Oxidation: Conversion of alcohol groups to aldehydes and acids.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) and nucleophiles such as amines and alcohols.
Major Products
The major products formed from these reactions include various oxidized and reduced forms of suspensolide, as well as substituted derivatives with different functional groups .
科学的研究の応用
Suspensolide has a wide range of scientific research applications:
作用機序
The mechanism of action of suspensolide involves its interaction with specific receptors in the olfactory system of the Caribbean fruit fly. The compound binds to these receptors, triggering a cascade of molecular events that lead to mating behavior . The exact molecular targets and pathways involved are still under investigation, but it is believed that suspensolide acts through a combination of signal transduction pathways and receptor-mediated processes .
類似化合物との比較
Suspensolide is unique among macrolides due to its specific structure and biological activity. Similar compounds include:
Kanokoside B: Another terpene glycoside with a similar terpene backbone.
E,E-suspensolide: An isomer of suspensolide with different stereochemistry.
Z,E-suspensolide: Another isomer with distinct chemical properties.
These compounds share structural similarities but differ in their biological activities and applications, highlighting the uniqueness of suspensolide .
特性
分子式 |
C12H18O2 |
|---|---|
分子量 |
194.27 g/mol |
IUPAC名 |
(4E,9E)-5,9-dimethyl-1-oxacycloundeca-4,9-dien-2-one |
InChI |
InChI=1S/C12H18O2/c1-10-4-3-5-11(2)8-9-14-12(13)7-6-10/h6,8H,3-5,7,9H2,1-2H3/b10-6+,11-8+ |
InChIキー |
RVKDTQISXMBQEU-NSJFVGFPSA-N |
異性体SMILES |
C/C/1=C\CC(=O)OC/C=C(/CCC1)\C |
正規SMILES |
CC1=CCC(=O)OCC=C(CCC1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


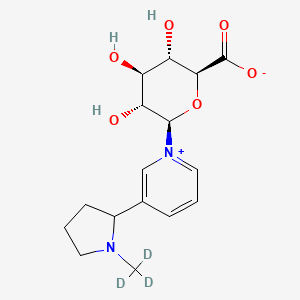

![1-[4-Bromo-3-(methyloxy)phenyl]piperidine](/img/structure/B13838615.png)
